molecular formula C19H30N2O B6042615 [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol

[1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol

Cat. No. B6042615
M. Wt: 302.5 g/mol
InChI Key: OMZWBQCUDFGCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol, also known as PBMC, is a chemical compound that has been extensively studied for its potential use in scientific research. PBMC is a synthetic compound that was first synthesized in 1988 by researchers at the University of California, Los Angeles. Since its discovery, PBMC has been investigated for its potential as a tool for studying the nervous system, as well as for its potential therapeutic applications.

Mechanism of Action

[1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol is believed to exert its effects by binding to the dopamine transporter and inhibiting the uptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
[1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol has been shown to have a variety of biochemical and physiological effects. Studies have shown that [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol can increase the release of dopamine in the brain, which can lead to an increase in locomotor activity. [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol has also been shown to increase the release of norepinephrine and serotonin in the brain, which can have a variety of effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the primary advantages of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol is its specificity for the dopamine transporter. This allows researchers to study the function of the dopamine transporter in isolation, without the confounding effects of other neurotransmitters. However, one limitation of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol is that it is a synthetic compound, which means that it may not accurately reflect the function of endogenous neurotransmitters.

Future Directions

There are a number of future directions for research on [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol. One area of interest is the potential therapeutic applications of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol. [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol has been shown to have neuroprotective effects in animal models of Parkinson's disease, which suggests that it may have potential as a treatment for this condition. Additionally, [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol has been shown to have anti-inflammatory effects, which may make it useful in the treatment of other neurodegenerative diseases. Another area of interest is the potential use of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol as a tool for studying the function of other neurotransmitter transporters, such as the serotonin and norepinephrine transporters. Finally, future research may focus on developing new synthetic compounds that are similar to [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol, but with improved pharmacological properties.

Synthesis Methods

The synthesis of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol involves the reaction of 2-(2-chloroethyl)-1-phenylethylamine with piperidine in the presence of sodium hydride. The resulting product is then treated with formaldehyde to yield [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol. The synthesis of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

[1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol has been extensively studied for its potential use in scientific research. One of the primary applications of [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol is in the study of the nervous system. [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol has been shown to bind to a specific site on the dopamine transporter, which is a protein that is involved in the uptake of dopamine in the brain. By binding to this site, [1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol can be used to study the function of the dopamine transporter and its role in the nervous system.

properties

IUPAC Name

[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c22-16-19-8-4-5-12-21(19)18-10-14-20(15-11-18)13-9-17-6-2-1-3-7-17/h1-3,6-7,18-19,22H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWBQCUDFGCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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